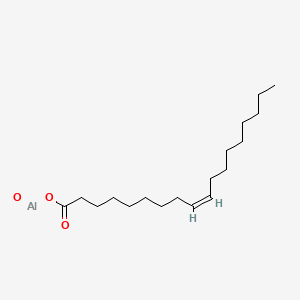
(Z)-(Octadec-9-enoato-O)oxoaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(Octadec-9-enoato-O)oxoaluminium is a coordination compound where an aluminium center is bonded to an octadec-9-enoate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(Octadec-9-enoato-O)oxoaluminium typically involves the reaction of aluminium alkoxides or aluminium halides with octadec-9-enoic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminium precursor. Common solvents used in the synthesis include toluene, hexane, or dichloromethane. The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Z)-(Octadec-9-enoato-O)oxoaluminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of the aluminium center to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the octadec-9-enoate ligand is replaced by other ligands such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligand and may require heating or the presence of a catalyst.
Major Products Formed
Oxidation: Aluminium oxide and various organic by-products.
Reduction: Reduced aluminium species and modified organic ligands.
Substitution: New aluminium-ligand complexes with different properties.
Scientific Research Applications
Chemistry
(Z)-(Octadec-9-enoato-O)oxoaluminium is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its ability to coordinate with different ligands makes it a versatile catalyst in synthetic chemistry.
Biology
In biological research, this compound is studied for its potential as a drug delivery agent. Its ability to form stable complexes with bioactive molecules allows for targeted delivery and controlled release of therapeutic agents.
Medicine
The compound is investigated for its potential use in medical imaging and diagnostics. Its unique chemical properties enable it to act as a contrast agent in imaging techniques such as MRI and CT scans.
Industry
In industrial applications, this compound is used in the production of advanced materials, including coatings, adhesives, and composites. Its ability to enhance the properties of these materials makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which (Z)-(Octadec-9-enoato-O)oxoaluminium exerts its effects involves the coordination of the aluminium center with various ligands. This coordination can alter the electronic and steric properties of the compound, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the aluminium center.
Comparison with Similar Compounds
Similar Compounds
Aluminium stearate: Similar in structure but with a saturated fatty acid ligand.
Aluminium oleate: Similar in structure but with a different unsaturated fatty acid ligand.
Aluminium acetylacetonate: A coordination compound with a different type of ligand.
Uniqueness
(Z)-(Octadec-9-enoato-O)oxoaluminium is unique due to the presence of the octadec-9-enoate ligand, which imparts specific chemical properties such as enhanced reactivity and stability. This uniqueness makes it valuable in applications where other aluminium compounds may not be as effective.
Properties
CAS No. |
12393-01-0 |
|---|---|
Molecular Formula |
C18H33AlO3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
oxoalumanyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Al.O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h9-10H,2-8,11-17H2,1H3,(H,19,20);;/q;+1;/p-1/b10-9-;; |
InChI Key |
AUXUFGOTIZTYEM-XXAVUKJNSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Al]=O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Al]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















